molecular formula C8H6BrClO4S B1426054 Methyl 3-bromo-4-(chlorosulfonyl)benzoate CAS No. 1354953-47-1

Methyl 3-bromo-4-(chlorosulfonyl)benzoate

Cat. No.: B1426054
CAS No.: 1354953-47-1
M. Wt: 313.55 g/mol
InChI Key: GGXLSRNDKBVRPY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(chlorosulfonyl)benzoate: is a chemical compound with the molecular formula C8H6BrClO4S and a molecular weight of 313.56 g/mol . This compound is characterized by the presence of a bromine atom, a chlorosulfonyl group, and a methoxy group attached to a benzene ring. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-bromobenzoic acid as the starting material.

  • Chlorosulfonylation: The bromobenzoic acid undergoes chlorosulfonylation, where a chlorosulfonyl group is introduced to the benzene ring.

  • Esterification: The resulting compound is then esterified with methanol to produce this compound.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the chlorosulfonyl group or other functional groups present in the compound.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the bromine or chlorosulfonyl positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Alcohols and amines are common reduction products.

  • Substitution Products: Substituted benzene derivatives and other functionalized compounds.

Scientific Research Applications

Chemistry: Methyl 3-bromo-4-(chlorosulfonyl)benzoate is used as a reagent in organic synthesis to introduce chlorosulfonyl groups into other molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is used in the development of new drugs and therapeutic agents. Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-bromo-4-(chlorosulfonyl)benzoate exerts its effects depends on the specific reaction or application. In general, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 3-bromo-5-(chlorosulfonyl)benzoate: Similar structure but with a different position of the bromine atom.

  • Methyl 3-chloro-4-(chlorosulfonyl)benzoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: Methyl 3-bromo-4-(chlorosulfonyl)benzoate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.

Properties

IUPAC Name

methyl 3-bromo-4-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXLSRNDKBVRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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